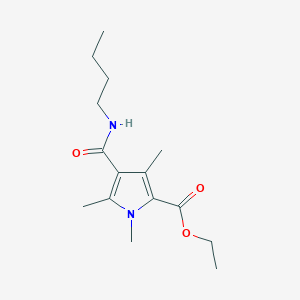
ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by its unique structure, which includes an ethyl ester group, a butylcarbamoyl group, and three methyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Carbamoyl Group: The butylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where butyl isocyanate reacts with the pyrrole derivative.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the pyrrole reacts with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrrole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the carbamoyl group allows it to form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 4-(butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 4-(methylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 4-(ethylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group in place of the butyl group.
Ethyl 4-(propylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: Features a propyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 4-(butylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-6-8-9-16-14(18)12-10(3)13(15(19)20-7-2)17(5)11(12)4/h6-9H2,1-5H3,(H,16,18) |
InChI Key |
JJTNOPDWPJQIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















